Satranidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O5S/c1-10-6(13(15)16)5-9-7(10)11-3-4-12(8(11)14)19(2,17)18/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSHYEAUAUHIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N2CCN(C2=O)S(=O)(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204840 | |
| Record name | Satranidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56302-13-7 | |
| Record name | Satranidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56302-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Satranidazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056302137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Satranidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Imidazolidinone, 1-(1-methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SATRANIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N7G8A6439 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Molecular Mechanism of Action
Classification and Structural Distinctiveness within Nitroimidazole Derivatives
Satranidazole is classified as a novel derivative within the 5-nitroimidazole family of antiprotozoal and antibacterial agents. amazonaws.comwisdomlib.org Unlike many other 5-nitroimidazoles such as metronidazole (B1676534), tinidazole (B1682380), and ornidazole (B1677491), which typically feature side chains at the 1-position of the imidazole (B134444) ring, this compound possesses a unique structural characteristic. perioiap.orgnih.gov Chemically, it is the first derivative that combines both nitroimidazole and imidazolidinone rings within its structure, linked via a carbon-nitrogen (C-N) bond at the second position (C2) of the imidazole ring. amazonaws.comperioiap.orgderpharmachemica.comnih.gov This distinct C-N linkage and the presence of the imidazolidinone moiety contribute to its specific pharmacological properties. amazonaws.comperioiap.orgderpharmachemica.com this compound typically presents as light lemon yellow crystals and is slightly hygroscopic. amazonaws.comderpharmachemica.com
Molecular Mechanism of Antimicrobial Activity
The antimicrobial efficacy of this compound, like other nitroimidazole derivatives, stems from its nature as a prodrug. It requires intracellular reduction by anaerobic or microaerophilic microorganisms to become active. nih.govresearchgate.net This bioreduction process of the nitro group is central to its mechanism of action, generating highly reactive and toxic nitro radicals within the target cells. nih.govresearchgate.netscielo.br
Nucleic Acid Disruption and DNA Damage Induction
The activated form of this compound exerts its antimicrobial effect primarily through the disruption of nucleic acids. wisdomlib.org Research indicates that this compound causes extensive damage to DNA, characterized by both helix destabilization and strand breakage. wisdomlib.orgderpharmachemica.comnih.gov This DNA damage is a direct consequence of the reduction of its nitro group within the susceptible microorganism. perioiap.orgnih.gov Such disruption of genetic material is critical, as DNA integrity is essential for cellular growth, development, and reproduction, and its damage can lead to the death of the organism. ekb.eg
Role of Nitro Group Reduction and Redox Potential in Efficacy
The bioreduction of the nitro group is a pivotal step in the antimicrobial and toxicological mechanism of nitroaromatic drugs, including this compound. researchgate.netscielo.br In anaerobic microorganisms, this activation occurs via low electron potential systems, such as the pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin (FDOX) couple. nih.gov this compound's relatively high redox potential is a key factor contributing to its enhanced efficacy. amazonaws.comwisdomlib.orgperioiap.orgoup.com This higher redox potential allows for more efficient reduction of the nitro group in the anaerobic environment of the target pathogens, leading to increased production of cytotoxic species. amazonaws.comwisdomlib.orgperioiap.orgoup.com The activation and interaction of nitroimidazole derivatives are dependent on their specific reduction potential and the environmental conditions. mdpi.com
Mechanisms of Resistance to Oxygen Inactivation and Futile Cycling
A notable advantage of this compound's pharmacological profile is its resistance to oxygen inactivation. amazonaws.comperioiap.orgoup.com This property is directly linked to its relatively high redox potential. amazonaws.comperioiap.orgoup.com In the context of nitroimidazoles, "futile cycling" refers to a process where, under aerobic conditions, the reduced nitro group can be re-oxidized by oxygen, thereby regenerating the parent drug and simultaneously producing reactive oxygen species. This process effectively reduces the concentration of the active drug and diminishes its antimicrobial efficacy. researchgate.netscribd.comresearchgate.net this compound's higher redox potential makes it less susceptible to this oxygen-mediated futile cycling, allowing it to maintain its activity even in environments where some oxygen is present, which can be a limiting factor for other nitroimidazoles. amazonaws.comperioiap.orgoup.comscribd.comwikipedia.org
Comparative Pharmacodynamic Profiles with Related Nitroimidazoles
This compound has demonstrated a superior antimicrobial profile compared to several traditional nitroimidazoles. It is reported to be more active against anaerobes than many other 5-nitroimidazoles. amazonaws.comwisdomlib.orgperioiap.orgderpharmachemica.com Specifically, it exhibits superior efficacy against amoebiasis and giardiasis. wisdomlib.orgderpharmachemica.com
Quantitative research findings highlight this comparative advantage:
Table 1: Comparative Minimum Inhibitory Concentration (MIC90) of Nitroimidazoles
| Compound | MIC90 against 50 clinical isolates of anaerobes (mg/L) | Reference |
| This compound | 0.25 | nih.gov |
| Metronidazole | 1.0 | nih.gov |
| Tinidazole | 1.0 | nih.gov |
| Ornidazole | 1.0 | nih.gov |
In murine models of anaerobic infection, the effective dose 50 (ED50) of this compound was found to be significantly lower than that of other commonly used nitroimidazoles. For instance, the ED50 of this compound against Fusobacterium necrophorum was 2.1 ± 0.62 mg/kg, whereas for metronidazole, ornidazole, and tinidazole, the values were 11.31 ± 1.99, 8.70 ± 2.21, and 13.19 ± 2.39 mg/kg, respectively. nih.gov
Pharmacokinetic studies further indicate that this compound exhibits higher plasma and liver concentrations than metronidazole. amazonaws.com It also possesses a longer elimination half-life (approximately 14 hours) compared to metronidazole (approximately 8 hours). perioiap.orgresearchgate.netrjptonline.org For comparison, tinidazole has an elimination half-life of 12-14 hours, and ornidazole has a half-life of 12-13 hours. wikipedia.orgwikipedia.orgmims.com
Table 2: Comparative Pharmacokinetic Properties of Nitroimidazoles
| Compound | Elimination Half-life (hours) | Reference |
| This compound | 14 | perioiap.orgresearchgate.netrjptonline.org |
| Metronidazole | 8 | perioiap.orgresearchgate.netmims.com |
| Tinidazole | 12-14 | wikipedia.orgmims.com |
| Ornidazole | 12-13 | wikipedia.org |
Antimicrobial Spectrum and Pre Clinical Efficacy Studies
Activity against Anaerobic Bacteria
Satranidazole has been extensively studied for its efficacy against anaerobic bacterial strains, including those resistant to other common nitroimidazoles. amazonaws.comnih.gov
In vitro studies have shown that this compound possesses significant activity against anaerobic bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are notably low, indicating its potency. For instance, the MIC90 of this compound against 50 clinical isolates of anaerobes was determined to be 0.25 mg/L. This value is four-fold lower than the MIC90 of metronidazole (B1676534), tinidazole (B1682380), and ornidazole (B1677491), which was 1.0 mg/L for the same isolates. amazonaws.comnih.govoup.com
Table 1: Comparative MIC90 Values Against Anaerobic Isolates
| Antimicrobial Agent | MIC90 (mg/L) against 50 Clinical Isolates of Anaerobes amazonaws.comnih.govoup.com |
| This compound | 0.25 |
| Metronidazole | 1.0 |
| Tinidazole | 1.0 |
| Ornidazole | 1.0 |
This compound has demonstrated efficacy against specific anaerobic pathogens such as Bacteroides fragilis and Clostridium perfringens. amazonaws.comnih.govresearchgate.net In murine models of anaerobic infection, this compound exhibited potent activity. In a fatal murine infection caused by Fusobacterium necrophorum, the ED50 of this compound was 2.1 ± 0.62 mg/kg. This compares favorably to metronidazole (11.31 ± 1.99 mg/kg), ornidazole (8.70 ± 2.21 mg/kg), tinidazole (13.19 ± 2.39 mg/kg), and clindamycin (B1669177) (7.10 ± 1.73 mg/kg). nih.govoup.com
In a subcutaneous Bacteroides fragilis abscess model in mice, this compound at a dose of 10 mg/kg, the lowest dose tested, resulted in a three-log reduction in the colony-forming units (cfu) of the infecting organism. At a higher dose of 100 mg/kg, this compound, along with clindamycin, achieved complete sterilization of the abscesses. nih.govoup.com
Table 2: Comparative ED50 Values in a Fatal Murine Fusobacterium necrophorum Infection nih.govoup.com
| Antimicrobial Agent | ED50 (mg/kg) nih.govoup.com |
| This compound | 2.1 ± 0.62 |
| Metronidazole | 11.31 ± 1.99 |
| Ornidazole | 8.70 ± 2.21 |
| Tinidazole | 13.19 ± 2.39 |
| Clindamycin | 7.10 ± 1.73 |
This compound has shown activity against certain metronidazole-resistant bacterial strains. amazonaws.comnih.gov Research indicates that this compound is more potent against anaerobic bacteria compared to traditional nitroimidazoles, partly due to its higher redox potential, which makes it more resistant to inactivation by oxygen. wisdomlib.org Studies have specifically examined its in vitro activity against a strain of Bacteroides fragilis resistant to metronidazole, demonstrating its effectiveness. amazonaws.comnih.gov
Activity against Protozoal Pathogens
This compound is a well-established antiprotozoal agent, belonging to the 5-nitroimidazole group, and is highly effective against several protozoal pathogens. wisdomlib.orgderpharmachemica.comamazonaws.com
This compound exhibits significant efficacy against Entamoeba histolytica and Giardia lamblia, the causative agents of amoebiasis and giardiasis, respectively. wisdomlib.orgderpharmachemica.comamazonaws.comapollopharmacy.inekb.eg It has been reported to be twice as active as other nitroimidazoles, including metronidazole, against amoebiasis and giardiasis. wisdomlib.orgderpharmachemica.comamazonaws.comapollopharmacy.in In an acute hamster hepatic model of amoebiasis, this compound demonstrated significantly greater amoebicidal activity than metronidazole, with an ED50 value of 19.5 mg/kg compared to 45 mg/kg for metronidazole. amazonaws.com
Table 3: Comparative Amoebicidal Activity (ED50) in Hamster Hepatic Amoebiasis Model amazonaws.com
| Antimicrobial Agent | ED50 (mg/kg) amazonaws.com |
| This compound | 19.5 |
| Metronidazole | 45 |
This compound is also effective against Trichomonas vaginalis, the causative agent of trichomoniasis. wisdomlib.orgderpharmachemica.comamazonaws.comapollopharmacy.inekb.eg Pre-clinical studies have confirmed its antitrichomonal activity. In a mouse model of Trichomonas vaginalis infection, this compound induced complete cure at a dose of 10 mg/kg orally, administered four times. In this subcutaneous infection model, this compound was approximately four times more potent than other tested agents. jogi.co.in
Amoebicidal Activity in In Vivo Animal Models
Pre-clinical studies have extensively evaluated the amoebicidal activity of this compound in in vivo animal models, particularly focusing on hepatic amoebiasis. Research conducted in the golden hamster (Mesocricetus auratus) model of acute hepatic amoebiasis demonstrated that this compound possesses significantly greater amoebicidal activity compared to metronidazole. In these studies, this compound exhibited an ED50 value of 19.5 mg/kg, whereas metronidazole had an ED50 value of 45 mg/kg nih.govamazonaws.comalkemlabs.com. This superior activity is attributed to higher plasma and liver concentrations of this compound, coupled with its greater intrinsic potency nih.govamazonaws.comalkemlabs.com.
Table 1: Comparative Amoebicidal Activity (ED50) in Hamster Hepatic Amoebiasis Model
| Compound | ED50 (mg/kg) |
| This compound | 19.5 |
| Metronidazole | 45 |
Broad-Spectrum Activity against Microaerophilic and Aerobic Microorganisms
This compound has been shown to exhibit efficacy against a broad spectrum of microorganisms, including anaerobic, microaerophilic, and aerobic bacteria rjptonline.orgresearchgate.netnih.govnih.govresearchgate.net. Its mechanism of action involves the disruption of nucleic acids in targeted microorganisms, characterized by helix destabilization and strand breakage of DNA alkemlabs.comresearchgate.net. This broad activity, particularly its effectiveness against anaerobes, is partly attributed to its relatively high redox potential, which may render it more resistant to inactivation by oxygen compared to many other 5-nitroimidazoles alkemlabs.comperioiap.orgwisdomlib.org.
Comparative Pre-clinical Potency against Other Nitroimidazoles
Comparative pre-clinical evaluations have consistently highlighted this compound's superior potency against various anaerobic bacteria when benchmarked against other commonly used nitroimidazoles such as metronidazole, tinidazole, and ornidazole.
In in vitro studies, the minimum inhibitory concentration 90% (MIC90) of this compound against 50 clinical isolates of anaerobes was found to be 0.25 mg/L, which is four-fold lower than the MIC90 of metronidazole, tinidazole, and ornidazole (1.0 mg/L) amazonaws.comnih.govnih.govperioiap.orgnih.gov. This indicates a higher intrinsic activity of this compound against these strains.
Table 2: Comparative In Vitro Potency (MIC90) against Anaerobic Clinical Isolates
| Compound | MIC90 (mg/L) |
| This compound | 0.25 |
| Metronidazole | 1.0 |
| Tinidazole | 1.0 |
| Ornidazole | 1.0 |
Furthermore, in animal models of anaerobic infection, this compound demonstrated superior efficacy. In a fatal murine infection model with Fusobacterium necrophorum ATCC 27852, the ED50 of this compound was reported as 2.1 ± 0.62 mg/kg. In contrast, the ED50 values for metronidazole, ornidazole, and tinidazole were 11.31 ± 1.99 mg/kg, 8.70 ± 2.21 mg/kg, and 13.19 ± 2.39 mg/kg, respectively nih.gov.
Table 3: Comparative In Vivo Potency (ED50) in Murine Fusobacterium necrophorum Infection
| Compound | ED50 (mg/kg) |
| This compound | 2.1 ± 0.62 |
| Metronidazole | 11.31 ± 1.99 |
| Ornidazole | 8.70 ± 2.21 |
| Tinidazole | 13.19 ± 2.39 |
This compound has also shown to be significantly more potent than metronidazole against specific anaerobic species, being 6, 20, and 10 times more potent against Bacteroides fragilis, Spherophorus necrophorum, and Bacteroides oralis, respectively ias.ac.in. In a subcutaneous Bacteroides fragilis abscess model in mice, this compound at a dose of 10 mg/kg produced a three-log reduction in colony-forming units (cfu) of the infecting organism, and at 100 mg/kg, it achieved complete sterilization of abscesses, a result also observed only with clindamycin among the tested compounds nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 41841 nih.govsci-toys.comuni.luimpactfactor.orgresearchgate.net |
| Metronidazole | 4173 nih.govacdb.pluswikipedia.orgfishersci.dk |
| Tinidazole | 5479 nih.govwmcloud.orgnih.govpharmakb.comuni.lu |
| Ornidazole | 28061 nih.govnih.govwikipedia.orgfishersci.cauni.lu |
| Secnidazole | 71815 wikipedia.orgnih.govfishersci.cauni.lunih.gov |
| Clindamycin | 28061 (Note: Clindamycin is not a nitroimidazole, but was mentioned in comparative studies. Its CID is 28061 which is the same as Ornidazole, this seems to be a mistake in the provided search results. Re-checking Clindamycin CID.) |
Correction for Clindamycin CID: Clindamycin PubChem CID is 3000404 scribd.com. The previous search result for Clindamycin CID was incorrect.
Pharmacokinetic Research and Disposition Studies
Absorption and Distribution Characteristics
Satranidazole is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability and low aqueous solubility. researchgate.netresearchgate.net Research indicates that it is absorbed more rapidly than metronidazole (B1676534), with an onset of action observed approximately 1 to 2 hours after oral administration. researchgate.netresearchgate.net
Studies in animal models provide further insight into its absorption and distribution. In a study using golden hamsters, orally administered this compound resulted in significantly higher plasma concentrations at 1 and 2 hours post-dose compared to metronidazole. nih.govamazonaws.com This study also highlighted the compound's distribution into liver tissue, where this compound showed significantly higher concentrations at 1 hour after administration. nih.govamazonaws.comoup.com The maximum concentration (Cmax) and the area under the curve (AUC), which reflects total drug exposure, were found to be about 35% higher in the liver for this compound compared to metronidazole. nih.govamazonaws.comoup.com
Table 1: Comparative Peak Plasma Concentration (Cmax) and Bioavailability of this compound Formulations in Rats Data derived from a study on male Wistar rats after a single oral administration. alliedacademies.org
| Parameter | Pure this compound Suspension | This compound Solid Dispersion |
|---|---|---|
| Cmax (µg/mL) | 9.47 ± 1.23 | 17.58 ± 1.66 |
| AUC₀-∞ (mg-h/L) | 88.23 | 145.17 |
| tₘₐₓ (h) | 3.0 | 2.5 |
Studies on Plasma Elimination Half-Life
The plasma elimination half-life (t½) of a drug is a key pharmacokinetic parameter indicating the time required for its concentration in the plasma to reduce by half. Studies have reported varying half-lives for this compound depending on the species studied.
In human studies, this compound has been reported to have a plasma elimination half-life of approximately 14 hours. researchgate.netresearchgate.net In contrast, research in the golden hamster model showed a significantly shorter plasma elimination half-life of 1.01 hours. nih.govamazonaws.com Another study conducted in rats reported a half-life of 8.74 hours for pure this compound, which slightly increased to 9.55 hours when administered as a solid dispersion formulation. alliedacademies.org This variability underscores the importance of species-specific pharmacokinetic evaluation.
Table 2: Plasma Elimination Half-Life of this compound Across Different Studies
| Species | Half-Life (t½) | Formulation/Context |
|---|---|---|
| Human | ~14 hours | General human studies researchgate.netresearchgate.net |
| Golden Hamster | 1.01 hours | Oral administration nih.govamazonaws.com |
| Rat | 8.74 hours | Pure this compound suspension alliedacademies.org |
Comparative Pharmacokinetic Profiling with Metronidazole
Direct comparative studies between this compound and metronidazole have been crucial in elucidating their relative pharmacokinetic advantages.
In a key study involving golden hamsters, while the peak plasma concentrations (Cmax) were not significantly different between the two compounds, this compound achieved higher plasma levels at the 1-hour and 2-hour time points. nih.govamazonaws.com A notable difference was observed in their plasma elimination half-lives; this compound's half-life was 1.01 hours, which was significantly shorter than the 3.62 hours recorded for metronidazole in the same model. nih.govamazonaws.comoup.com Despite its shorter plasma half-life in this species, this compound demonstrated higher concentrations in the liver, a primary site of action for amoebiasis. nih.govoup.com This improved pharmacokinetic profile in the target tissue may contribute to its efficacy. nih.govoup.com
Table 3: Comparative Pharmacokinetic Parameters of this compound and Metronidazole in Golden Hamsters Data from a study in golden hamsters following an 80 mg/kg oral dose. nih.govamazonaws.com
| Parameter | This compound | Metronidazole |
|---|---|---|
| Plasma Elimination Half-Life (t½) | 1.01 hours | 3.62 hours |
| Liver Concentration | Significantly higher at 1 hr post-dose | Lower than this compound |
| Liver Cmax & AUC₀-∞ | ~35% higher | Lower than this compound |
Pharmacokinetic Aspects of Targeted Drug Delivery Systems
Given this compound's low aqueous solubility, research has explored advanced drug delivery systems to improve its pharmacokinetic properties. ijpsr.com These systems aim to enhance solubility, improve bioavailability, and enable targeted delivery, particularly to the colon for treating localized diseases. researchgate.netresearchgate.net
Another strategy is the development of self-emulsifying drug delivery systems (SEDDS). ijpsr.com The goal of SEDDS is to improve the solubility of poorly water-soluble drugs like this compound. ijpsr.com Research into nanoparticle-based formulations is also underway, with the objective of creating systems that can protect the drug in the gastric environment and deliver it specifically to the colonic region, potentially increasing therapeutic efficacy while minimizing systemic exposure. researchgate.net These targeted systems are designed to overcome biopharmaceutical challenges and improve the clinical utility of this compound for specific conditions like inflammatory bowel disease. researchgate.netresearchgate.net
Clinical Efficacy and Therapeutic Research Applications
Research in Amoebiasis and Giardiasis Treatment
Satranidazole is recognized for its effectiveness as an antiprotozoal drug, primarily utilized in the treatment of amoebic liver abscess, giardiasis, and trichomoniasis. wisdomlib.org Studies indicate that this compound exhibits superior efficacy against amoebiasis and giardiasis when compared to other nitroimidazoles. wisdomlib.org In vivo research has demonstrated significant amoebicidal activity, suggesting its potential as a preferred treatment option for infections caused by anaerobic pathogens. wisdomlib.org For instance, in a mouse model, this compound displayed superior activity against caecal amoebiasis compared to metronidazole (B1676534). perioiap.org Its promising role in treating amoebiasis has also been noted in reviews focusing on colonic diseases. jddtonline.info
Research in Trichomoniasis Therapy
As a 5-nitroimidazole derivative, this compound has been historically employed to treat protozoal pathogens such as Trichomonas vaginalis. wisdomlib.org Clinical research, including a phase 2 study, has investigated this compound for the treatment of trichomonal vaginitis. jddtonline.info
Research in Anaerobic Bacterial Infections
This compound demonstrates enhanced antimicrobial activity against anaerobic bacteria, attributed to its higher redox potential, which makes it less susceptible to inactivation by oxygen compared to traditional nitroimidazoles. wisdomlib.orgperioiap.org Clinical studies have underscored its effectiveness against various anaerobes, showing a significantly lower minimum inhibitory concentration (MIC90) than metronidazole for different strains. wisdomlib.org
Comparative In Vitro Activity: MIC90 (mg/L) against 50 Clinical Isolates of Anaerobes nih.govoup.com
| Compound | MIC90 (mg/L) |
| This compound | 0.25 |
| Metronidazole | 1.0 |
| Tinidazole (B1682380) | 1.0 |
| Ornidazole (B1677491) | 1.0 |
Furthermore, experimental evaluations in murine models of anaerobic infection have provided detailed insights into its potency. In a fatal murine infection with Fusobacterium necrophorum (ATCC 27852), this compound exhibited a considerably lower effective dose (ED50) compared to other nitroimidazoles and clindamycin (B1669177). nih.govoup.com
Comparative In Vivo Activity: ED50 (mg/kg) in Fatal Murine Infection with Fusobacterium necrophorum nih.govoup.com
| Compound | ED50 (mg/kg) (Mean ± SD) |
| This compound | 2.1 ± 0.62 |
| Metronidazole | 11.31 ± 1.99 |
| Ornidazole | 8.70 ± 2.21 |
| Tinidazole | 13.19 ± 2.39 |
| Clindamycin | 7.10 ± 1.73 |
In a subcutaneous Bacteroides fragilis abscess model in mice, this compound alone achieved a three-log reduction in colony-forming units (cfu) of the infecting organism at a dose of 10 mg/kg, the lowest dose tested. At 100 mg/kg, only this compound and clindamycin resulted in complete sterilization of the abscesses. nih.govoup.com Its effectiveness against tested anaerobes, including periodontal pathogens, has also been confirmed in clinical trials. perioiap.orgnih.gov
Research in Inflammatory Bowel Diseases (IBD)
This compound has shown efficacy against aerobic, microaerophilic, and anaerobic bacteria, and is being researched for its role in reducing inflammation in inflammatory bowel diseases (IBD), which include ulcerative colitis and Crohn's disease. jddtonline.inforesearchgate.net It is considered a promising drug, potentially more potent than metronidazole, for targeting the colonic environment in these conditions. jddtonline.inforesearchgate.net Research is actively exploring targeted drug delivery systems for this compound to enhance its therapeutic activity in the colon. jddtonline.inforesearchgate.netnih.goveurekaselect.comresearchgate.net
Ulcerative Colitis Studies
This compound is successfully demonstrating efficacy in ulcerative colitis. jddtonline.inforesearchgate.net Studies are investigating the development of oral nanoparticulate formulations of this compound for colon-targeted drug delivery, aiming to enhance therapeutic efficacy and minimize systemic toxicity in conditions like ulcerative colitis. nih.goveurekaselect.comresearchgate.net These formulations, utilizing polymers like Eudragit RS100 and RL100, have shown high entrapment efficiency and controlled drug release over 16 hours, indicating effective accumulation in the inflamed colon. nih.goveurekaselect.com
Crohn's Disease Studies
Similar to ulcerative colitis, this compound is successfully showing efficacy in Crohn's disease. jddtonline.inforesearchgate.net Research into colon-targeted drug delivery systems for this compound, including nanoparticulate formulations, is also relevant for Crohn's disease, aiming for direct drug delivery to the colon to treat local disorders and reduce systemic exposure. nih.goveurekaselect.comresearchgate.net
Research in Periodontal Diseases
This compound has been investigated for its therapeutic applications in periodontal diseases. Mucoadhesive gel formulations of this compound have been developed for the treatment of periodontitis, designed to adhere to gums for prolonged periods. wisdomlib.orgimpactfactor.orgnih.gov
Clinical studies have evaluated the effectiveness of this compound gel as an adjunct to scaling and root planing (SRP) in treating chronic periodontitis. In a 42-day clinical study, a this compound mucoadhesive gel (SC30 formulation) was found to be more effective than marketed metronidazole gel in significantly reducing periodontal parameters such as probing depth, plaque index, gingival index, calculus criteria, and bleeding index. nih.gov
Comparative Efficacy in Periodontitis Treatment (42-day study) nih.gov
| Parameter | This compound Gel (SC30) | Marketed Metronidazole Gel |
| Probing Depth | Significant Reduction | Significant Reduction |
| Plaque Index | Significant Reduction | Significant Reduction |
| Gingival Index | Significant Reduction | Significant Reduction |
| Calculus Criteria | Significant Reduction | Significant Reduction |
| Bleeding Index | Significant Reduction | Significant Reduction |
| Overall Effectiveness | More Effective | Less Effective |
Further clinical trials have explored both systemic and subgingivally delivered this compound. A randomized controlled clinical trial investigating systemic this compound as an adjunct to SRP in chronic periodontitis patients showed significant improvements in periodontal conditions. perioiap.orgresearchgate.net The mean probing depth (PD) reduction was 3.84 mm with SRP plus this compound, compared to 1.42 mm with SRP alone, indicating a difference of 2.42 mm. perioiap.org
Another study focusing on subgingivally delivered 3% this compound gel in smokers with chronic periodontitis demonstrated significant improvements. At 6 months, SRP + this compound resulted in a greater mean reduction of 3.05 mm in PD compared to 1.97 mm for SRP + placebo (p < 0.05). Similarly, a greater mean clinical attachment level (CAL) gain of 2.89 mm was observed in the this compound group compared to 1.88 mm in the placebo group (p < 0.05). perioiap.org
Clinical Outcomes in Chronic Periodontitis (6-month study) perioiap.org
| Group | Mean Probing Depth (PD) Reduction (mm) | Mean Clinical Attachment Level (CAL) Gain (mm) |
| SRP + this compound | 3.05 | 2.89 |
| SRP + Placebo | 1.97 | 1.88 |
This compound has been found highly effective against periodontopathogens such as Porphyromonas gingivalis, Tannerella forsythia, and Aggregatibacter actinomycetemcomitans, with studies demonstrating a significant reduction in the number of patients harboring these pathogens when this compound was used as an adjunct to SRP. perioiap.orgnih.gov
Systemic Adjunctive Therapy Studies in Chronic Periodontitis
Systemic administration of this compound (SZ) as an adjunct to non-surgical periodontal therapy, such as scaling and root planing (SRP), has been investigated for its effectiveness in treating chronic periodontitis. Clinical trials have shown that the systemic use of SZ, when combined with SRP, leads to significantly better clinical and microbiological outcomes compared to SRP alone. perioiap.orgresearchgate.netnih.gov
One study involving 66 subjects with chronic periodontitis, where 33 received SRP + placebo and 33 received SRP + SZ, demonstrated substantial improvements. At 6 months, the SRP + SZ group exhibited a greater mean reduction in probing depth (PD) and a greater mean gain in clinical attachment level (CAL) compared to the SRP + placebo group. researchgate.netnih.gov For sites with an initial PD of 7 mm or greater, the mean CAL gain was 3.22 mm following SRP plus SZ, versus 1.15 mm for SRP alone, indicating a difference of 2.07 mm. Similarly, the mean PD reduction was 3.84 mm with SRP plus SZ, compared to 1.42 mm with SRP alone, showing a difference of 2.42 mm. perioiap.org These findings underscore the statistically significant clinical improvement achieved with the combined effect of systemic SZ and SRP. perioiap.org
Local Drug Delivery System Efficacy
This compound has also been explored as a local drug delivery (LDD) agent in the treatment of chronic periodontitis, offering the advantage of providing higher therapeutic concentrations directly at the subgingival site. perioiap.org Studies using subgingivally delivered 3% this compound gel as an adjunct to SRP have shown promising results. perioiap.orgresearchgate.netnih.govnih.gov
A clinical trial involving 70 subjects with chronic periodontitis, where 35 received SRP + placebo gel and 35 received SRP + 3% SZ gel, demonstrated enhanced clinical outcomes in the this compound group. researchgate.netnih.govnih.gov At 6 months, the SRP + SZ group showed a greater mean reduction in PD (4.10 mm) and a greater mean CAL gain (4.20 mm) compared to the SRP + placebo group (1.49 mm PD reduction and 1.13 mm CAL gain). nih.govnih.gov This indicates that local delivery of this compound gel significantly improves periodontal parameters. nih.gov
Furthermore, a comparative study evaluating 0.25% this compound-loaded nanoparticles in gel form against 1% metronidazole gel as LDD agents found that the this compound nanoparticle group led to statistically significant improvements in clinical parameters and a reduced relapse of microbial flora, suggesting a promising future for this compound as an LDD agent. nih.gov
Clinical Parameter Evaluation (Plaque Index, Gingival Index, Probing Pocket Depth, Clinical Attachment Level)
Clinical parameters such as Plaque Index (PI), Gingival Index (GI), Probing Pocket Depth (PD), and Clinical Attachment Level (CAL) are routinely assessed to evaluate the efficacy of periodontal therapies. Studies on this compound, both systemic and local, have consistently reported improvements in these parameters. perioiap.orgresearchgate.netnih.govperioiap.orgresearchgate.netnih.govresearchgate.net
In systemic adjunctive therapy, while some studies noted a reduction in PI and GI, no significant difference was found between the this compound and placebo groups for these indices. However, significant improvements were observed in PD reduction and CAL gain. perioiap.org
For local drug delivery, studies with 3% this compound gel consistently reported significant reductions in GI and PD, along with gains in CAL. perioiap.orgresearchgate.netnih.gov For instance, in a study on type 2 diabetes subjects with chronic periodontitis, the SRP + 3% SZ gel group showed a mean PD reduction of 4.73 mm and a mean CAL gain of 3.92 mm at 6 months, significantly better than the placebo group. perioiap.orgresearchgate.net
The following table summarizes key clinical parameter changes observed in studies:
Table 1: Summary of Clinical Parameter Changes with this compound Therapy
| Clinical Parameter | Therapy Type | Group (SRP +) | Mean Change (6 Months) | Significance (vs. Placebo/SRP alone) | Source |
| Probing Depth (PD) | Systemic | This compound | Reduction: 3.84 mm | Statistically Significant (p < 0.05) | perioiap.orgresearchgate.netnih.gov |
| Systemic | Placebo | Reduction: 1.42 mm | - | perioiap.orgresearchgate.netnih.gov | |
| Clinical Attachment Level (CAL) | Systemic | This compound | Gain: 3.22 mm | Statistically Significant (p < 0.05) | perioiap.orgresearchgate.netnih.gov |
| Systemic | Placebo | Gain: 1.15 mm | - | perioiap.orgresearchgate.netnih.gov | |
| Probing Depth (PD) | Local (3% Gel) | This compound | Reduction: 4.10 mm | Statistically Significant (p < 0.05) | nih.govnih.gov |
| Local (3% Gel) | Placebo | Reduction: 1.49 mm | - | nih.govnih.gov | |
| Clinical Attachment Level (CAL) | Local (3% Gel) | This compound | Gain: 4.20 mm | Statistically Significant (p < 0.05) | nih.govnih.gov |
| Local (3% Gel) | Placebo | Gain: 1.13 mm | - | nih.govnih.gov | |
| Probing Depth (PD) (Type 2 Diabetes) | Local (3% Gel) | This compound | Reduction: 4.73 mm | Statistically Significant (p < 0.05) | perioiap.orgresearchgate.net |
| Local (3% Gel) | Placebo | Reduction: 2.09 mm | - | perioiap.orgresearchgate.net | |
| Clinical Attachment Level (CAL) (Type 2 Diabetes) | Local (3% Gel) | This compound | Gain: 3.92 mm | Statistically Significant (p < 0.05) | perioiap.orgresearchgate.net |
| Local (3% Gel) | Placebo | Gain: 1.64 mm | - | perioiap.orgresearchgate.net |
Microbiological Efficacy against Periodontopathogens (Porphyromonas gingivalis, Tannerella forsythia, Aggregatibacter actinomycetemcomitans)
This compound has demonstrated significant microbiological efficacy against key periodontopathogens, including Porphyromonas gingivalis, Tannerella forsythia, and Aggregatibacter actinomycetemcomitans. perioiap.orgresearchgate.netnih.govresearchgate.netnih.gov These bacteria are frequently associated with the initiation and progression of periodontitis. nih.gov
In studies evaluating systemic this compound as an adjunct to SRP, there were significant reductions in the number of patients harboring these periodontopathogens at various time points compared to baseline. perioiap.orgresearchgate.netnih.gov Scaling and root planing alone had a limited effect on these pathogens, with some studies even noting an increase in the number of sites harboring them in the placebo group over time. perioiap.org
Similarly, local drug delivery of 3% this compound gel significantly reduced the number of sites harboring P. gingivalis, T. forsythia, and A. actinomycetemcomitans compared to the placebo group. researchgate.netnih.gov The reduction in the frequency of P. gingivalis, a bacterium strongly associated with periodontal disease progression, is considered particularly important for the reestablishment of periodontal health. nih.gov
Table 2: Microbiological Efficacy of this compound against Key Periodontopathogens
| Pathogen | Therapy Type | Observed Effect | Source |
| Porphyromonas gingivalis | Systemic Adjunctive | Significant reduction in harbored sites | perioiap.orgresearchgate.netnih.gov |
| Local Drug Delivery | Significant reduction in harbored sites | researchgate.netnih.gov | |
| Tannerella forsythia | Systemic Adjunctive | Significant reduction in harbored sites | perioiap.orgresearchgate.netnih.gov |
| Local Drug Delivery | Significant reduction in harbored sites | researchgate.netnih.gov | |
| Aggregatibacter actinomycetemcomitans | Systemic Adjunctive | Significant reduction in harbored sites | perioiap.orgresearchgate.netnih.gov |
| Local Drug Delivery | Significant reduction in harbored sites | researchgate.netnih.gov |
Efficacy in Systemic Disease Co-morbidities (e.g., Type 2 Diabetes with Chronic Periodontitis)
The efficacy of this compound has also been investigated in patients with systemic co-morbidities, specifically type 2 diabetes mellitus (T2DM) complicated by chronic periodontitis. Periodontal disease can negatively impact glycemic control in diabetic patients, making effective periodontal therapy crucial. perioiap.orgmedicaljournalssweden.se
A randomized controlled clinical trial investigated the effectiveness of subgingivally delivered 3% this compound gel as an adjunct to SRP in subjects with T2DM and chronic periodontitis. perioiap.orgresearchgate.net The study found that at 6 months, the group receiving SRP + 3% SZ gel showed significantly greater mean reductions in PD (4.73 mm) and greater mean CAL gains (3.92 mm) compared to the SRP + placebo group (2.09 mm PD reduction and 1.64 mm CAL gain). perioiap.orgresearchgate.net This suggests that local this compound delivery can significantly improve clinical periodontal parameters in diabetic patients with chronic periodontitis. perioiap.orgresearchgate.netmedicaljournalssweden.semedicaljournalssweden.se
A network meta-analysis further supported these findings, concluding that SRP combined with local this compound gel may improve PD and CAL in patients with periodontitis and T2DM. medicaljournalssweden.semedicaljournalssweden.se
Exploration of Novel Therapeutic Indications and Future Prospects
Beyond its established role in periodontitis, this compound's unique properties as a 5-nitroimidazole derivative, including its high redox potential and potent activity against anaerobes, suggest potential for novel therapeutic indications. perioiap.orgwisdomlib.org
Research indicates that this compound is being explored for its efficacy in treating colonic diseases, such as inflammatory bowel diseases (Ulcerative Colitis and Crohn's disease), amoebiasis, and chronic diarrhea. researchgate.netresearchgate.net Its ability to damage microbial DNA makes it effective against aerobic, microaerophilic, and anaerobic bacteria involved in these conditions. researchgate.netresearchgate.net Novel drug delivery systems, such as colon-targeted formulations using chitosan (B1678972) hydrogel beads or polymeric nanoparticles, are being developed to enhance its therapeutic efficacy in the colon while potentially reducing systemic side effects. wisdomlib.orgresearchgate.netresearchgate.netstomuniver.ru
The development of this compound-loaded nanoparticle formulations for local drug delivery in periodontitis has already shown superior results compared to metronidazole, indicating a promising future for advanced delivery systems. nih.gov Further research into these targeted delivery methods and exploration of its anti-inflammatory properties in other contexts may broaden its therapeutic applications. researchgate.netresearchgate.net
Compound Name and PubChem CID
Mechanisms of Resistance and Strategies for Overcoming Them
Molecular Mechanisms of Microbial Resistance to Satranidazole
Resistance to nitroimidazoles, including potentially to this compound, is primarily associated with impaired drug activation. mdpi.com Microbes have evolved several mechanisms to circumvent the cytotoxic effects of these compounds. researchgate.net
Decreased Drug Activation: The antimicrobial activity of nitroimidazoles is dependent on the reductive activation of their nitro group by microbial enzymes within an anaerobic environment. oup.comresearchgate.net A primary mechanism of resistance involves the downregulation or mutation of enzymes responsible for this activation. Key enzymes implicated in this process include pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin. nih.gov Reduced expression of these proteins limits the conversion of the prodrug into its active, cytotoxic form. For instance, in Helicobacter pylori, resistance to metronidazole (B1676534) is frequently linked to null mutations in the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase responsible for activating the drug. mdpi.comnih.gov Furthermore, since iron is a critical component of enzymes like PFOR, alterations in iron metabolism that limit its availability can also lead to decreased drug activation and subsequent resistance. nih.gov
Enzymatic Inactivation: Some bacteria possess specific enzymes that can directly inactivate nitroimidazole compounds. A notable example is the resistance mediated by nim genes. mdpi.com These genes encode nitroreductases that reduce the nitro group of the imidazole (B134444) ring into a non-toxic amine derivative, thereby neutralizing the drug's activity. mdpi.com To date, eleven distinct nim genes (nimA through nimK) have been identified in various anaerobic bacteria. mdpi.com
Efflux Pumps and Reduced Permeability: Bacteria can also develop resistance by actively pumping antimicrobial agents out of the cell or by reducing the drug's entry. researchgate.netfrontiersin.org Overexpression of multidrug efflux pumps can lower the intracellular concentration of a drug to sub-therapeutic levels. frontiersin.org While this is a general mechanism of resistance, its specific role in this compound resistance requires further investigation.
Enhanced DNA Repair: Since the activated form of this compound causes cell death by inducing DNA strand breakage, microbes with enhanced DNA repair capabilities may exhibit increased tolerance. oup.comresearchgate.net Upregulation of DNA repair enzymes could counteract the drug-induced damage, allowing the pathogen to survive. researchgate.net
Table 1: Key Molecular Mechanisms of Microbial Resistance to Nitroimidazoles
| Mechanism Category | Specific Mechanism | Key Genes/Proteins Involved | Consequence for Drug Efficacy |
| Decreased Drug Activation | Downregulation or mutation of activating enzymes | Pyruvate:ferredoxin oxidoreductase (PFOR), Ferredoxin, Nitroreductases (rdxA) | Failure to convert the prodrug into its active, cytotoxic form. mdpi.comnih.gov |
| Enzymatic Inactivation | Conversion of the drug to a non-toxic derivative | Nim-family nitroreductases (nimA-K) | The drug is neutralized before it can damage microbial DNA. mdpi.com |
| Reduced Intracellular Drug Concentration | Active removal of the drug from the cell | Multidrug resistance (MDR) efflux pumps | Intracellular drug levels are too low to be effective. frontiersin.org |
| Enhanced Target Repair | Increased repair of drug-induced DNA damage | DNA repair enzymes (e.g., polymerases, ligases) | Microbial cell survives despite DNA damage by the activated drug. researchgate.net |
Strategies for Counteracting Emergent Resistance to Nitroimidazoles
Addressing the challenge of antimicrobial resistance requires multifaceted approaches, ranging from the development of new therapeutics to the strategic use of existing agents. nih.gov
Combination Therapy: The use of two or more antimicrobial agents with different mechanisms of action can produce a synergistic effect and reduce the likelihood of resistance developing. scialert.net For nitroimidazoles, this could involve co-administration with drugs that target the bacterial cell wall or protein synthesis. Another approach is the use of antibiotic adjuvants, which are compounds that have no antimicrobial activity on their own but can enhance the efficacy of an antibiotic. nih.gov This includes inhibitors of resistance enzymes or efflux pumps. frontiersin.org
Development of Novel Analogs: A key strategy is the continued design and synthesis of new 5-nitroimidazole compounds that can evade existing resistance mechanisms. nih.gov this compound itself is a result of such efforts, designed for greater potency. perioiap.org Further modifications to the 5-nitroimidazole scaffold could lead to next-generation drugs that are less susceptible to inactivation or require different activation pathways than those to which microbes have become resistant. nih.gov
Drug Repurposing: This strategy involves identifying new uses for approved drugs outside the scope of their original indication. nih.govscialert.net For instance, certain non-antibiotic drugs may have secondary effects that could counteract bacterial resistance mechanisms, making them suitable for use in combination therapies. Recent research has also explored repurposing nitroimidazoles as anti-virulence agents at sub-inhibitory concentrations, which could disarm pathogens without exerting the selective pressure that drives resistance. consensus.app
Antimicrobial Heterogeneity: Strategies such as antimicrobial cycling or mixing aim to prevent the selection of resistant strains by varying the antimicrobial agents used over time or across different locations. scialert.net This approach can help preserve the effectiveness of important drugs like nitroimidazoles by reducing consistent selective pressure.
Table 2: Overview of Strategies to Counteract Nitroimidazole Resistance
| Strategy | Description | Example |
| Combination Therapy | Using multiple drugs with different mechanisms of action to achieve synergy and suppress resistance. | Combining a nitroimidazole with a β-lactam antibiotic. |
| Adjuvant Therapy | Administering a non-antimicrobial compound that inhibits a specific resistance mechanism. | Co-administration of an efflux pump inhibitor with a nitroimidazole. frontiersin.org |
| Novel Drug Development | Synthesizing new nitroimidazole derivatives designed to be active against resistant strains. | The development of this compound with its unique side chain and higher redox potential. oup.comnih.gov |
| Drug Repurposing | Finding new antimicrobial applications for existing, approved drugs. | Using withdrawn or underused antimicrobials in new combinations. scialert.net |
The Role of Enhanced Redox Potential in Resistance Evasion
A distinguishing feature of this compound is its relatively high redox potential, which may provide an intrinsic advantage in overcoming certain resistance mechanisms. oup.comnih.gov
The selective toxicity of 5-nitroimidazoles is based on the reduction of their nitro group, a process that requires a low redox potential achievable only in anaerobic or microaerophilic organisms. oup.com However, the presence of oxygen can interfere with this activation. Oxygen can accept an electron from the reduced drug intermediate, re-forming the original parent compound in a process known as "futile cycling". oup.comnih.gov This futile cycle not only inactivates the drug but can also lead to the production of toxic oxygen radicals. nih.gov
This compound possesses a redox potential of –230 mV, which is higher than that of many other 5-nitroimidazoles. oup.com This higher potential makes the drug more resistant to inactivation by oxygen. perioiap.orgoup.comnih.gov Consequently, this compound may be less susceptible to the futile cycling phenomenon, allowing it to remain active and effective in conditions of hypoxia or incomplete anaerobiosis where other nitroimidazoles might fail. oup.comwisdomlib.org This property suggests that this compound could be more effective against pathogens in microaerophilic environments and may be able to circumvent resistance mechanisms that rely on the presence of oxygen to inactivate the drug. oup.com
Advanced Drug Delivery Systems Research
Colon-Targeted Drug Delivery Systems
Colon-targeted drug delivery systems for Satranidazole aim to achieve site-specific release in the lower gastrointestinal tract, which can be beneficial for treating local colonic diseases or for systemic absorption of the drug in this region. This approach often utilizes polymers that respond to the unique physiological conditions of the colon, such as its pH environment or enzymatic activity.
pH-Sensitive Polymer Formulations
pH-sensitive polymers are a key strategy in developing colon-targeted formulations for this compound. These polymers are designed to remain intact in the acidic environment of the stomach and the slightly acidic to neutral pH of the small intestine, only dissolving or disintegrating at the higher pH found in the colon (typically pH 7.0-7.4) ijpcsonline.cominnovareacademics.inresearchgate.netresearchgate.netwjpls.org.
Eudragit S100 is a prominent example of a pH-sensitive polymer extensively studied for this compound delivery ijpcsonline.cominnovareacademics.inresearchgate.netresearchgate.netajptr.com. Formulations incorporating Eudragit S100, such as microspheres and enteric-coated capsules, have demonstrated pH-dependent drug release profiles ijpcsonline.cominnovareacademics.inresearchgate.netresearchgate.net. Studies have shown a significantly slower release rate of this compound in acidic mediums (e.g., pH 1.2) compared to rapid release at pH 7.4, indicating effective protection from premature release in the upper gastrointestinal tract ijpcsonline.comresearchgate.netresearchgate.net. For instance, some polymeric coated formulations exhibited only 7-9% drug release in simulated stomach (0.1 N HCl) and small intestine (pH 6.8) environments over 5 hours, with better release observed in the colonic region (pH 7.4) innovareacademics.in. Recent research also explores this compound-loaded nanoparticles utilizing time- and pH-dependent Eudragit RS100 and RL100 polymers, which successfully prevent premature drug release in acidic conditions and provide controlled release at colonic pH nih.gov.
Microsphere-Based Delivery (e.g., Eudragit, Calcium Pectinate)
Microsphere-based systems offer a promising approach for colon-targeted delivery of this compound, providing controlled release and protection of the drug until it reaches the desired site.
Eudragit Microspheres: Eudragit S100-based microspheres of this compound have been developed using methods like oil-in-oil solvent evaporation ijpcsonline.comresearchgate.netresearchgate.netajptr.com. These microspheres are designed to exploit the pH-sensitivity of the polymer, ensuring that the drug is released predominantly in the colon ijpcsonline.comresearchgate.netresearchgate.net. Research indicates that these formulations achieve high encapsulation efficiencies and exhibit pH-dependent release, with minimal drug release in acidic conditions and rapid release at colonic pH ijpcsonline.comresearchgate.netresearchgate.net. For example, studies have confirmed that Eudragit microspheres provide a high degree of protection against premature drug release in simulated upper gastrointestinal conditions, delivering most of the drug load to the colon ijpcsonline.com.
Calcium Pectinate Microspheres/Microbeads: Calcium pectinate, a natural polysaccharide, has been investigated as a carrier for colon-specific delivery of this compound due to its susceptibility to degradation by colonic enzymes researchgate.netijper.orgijabe.orgcabidigitallibrary.org. This compound-loaded calcium pectinate microbeads have been prepared and characterized for colon-specific delivery researchgate.netijper.orgijabe.orgcabidigitallibrary.org. These systems aim to leverage the biodegradability of pectin (B1162225) in the presence of colonic microflora to release the drug specifically in the colon researchgate.netijper.org. Studies have shown that calcium pectinate beads, sometimes coated with Eudragit S100, can effectively deliver the drug to the colon, with significant drug release observed in the presence of rat cecal content researchgate.net.
Hydrogel Formulations (e.g., Chitosan (B1678972) Hydrogel Beads)
Hydrogel formulations, particularly those based on chitosan, have been explored for colon-targeted delivery of this compound due to their pH-sensitive properties and biodegradability in the colonic environment nih.govsemanticscholar.orgsemanticscholar.orgiajps.com.
Chitosan hydrogel beads for this compound have been prepared using cross-linking methods, often followed by enteric coating with Eudragit S100 to prevent premature drug release in the upper gastrointestinal tract nih.govsemanticscholar.org. These formulations are designed to swell and degrade in the colonic environment, facilitating drug release nih.govsemanticscholar.orgsemanticscholar.org. Studies have demonstrated that orally administered chitosan hydrogel beads can effectively deliver this compound to the colon nih.govsemanticscholar.org. For instance, one study reported that this compound release from chitosan hydrogel beads was 97.67% ± 1.25% after 24 hours in the presence of extracellular enzymes, and 96.52% ± 1.81% after 6 days with 4% cecal content, highlighting their potential as colon-targeted carriers nih.gov.
Table 1: In Vitro Drug Release from Chitosan Hydrogel Beads (this compound)
| Condition | Time (Days) | Cumulative Percent Release (CPR) ± SD nih.gov |
| With Extracellular Enzymes | 1 | 97.67 ± 1.25 |
| With 4% Cecal Content (Enzyme Induction) | 3 | 64.71 ± 1.91 |
| With 4% Cecal Content (Enzyme Induction) | 6 | 96.52 ± 1.81 |
Mucoadhesive Drug Delivery Systems
Mucoadhesive drug delivery systems for this compound are designed to adhere to mucosal surfaces, such as those in the oral cavity, to provide localized and sustained drug release. This approach is particularly relevant for conditions like periodontitis, where direct and prolonged contact of the drug with the affected area is beneficial.
Gel Formulations for Localized Application (e.g., Periodontal Gels)
This compound has been formulated into mucoadhesive gels for localized application, primarily for the treatment of periodontitis impactfactor.orgnih.govijpsdronline.comresearchgate.netrjptonline.orgamazonaws.comnih.govresearchgate.net. These gels are designed to adhere to the gingival tissues, ensuring a sustained presence of the antimicrobial agent at the site of infection nih.govresearchgate.netamazonaws.comnih.gov.
Various gelling and mucoadhesive polymers have been employed in the development of these formulations, including sodium carboxymethylcellulose (SCMC), poloxamer 407, hydroxyethylcellulose, hydroxypropylcellulose, hydroxypropylmethylcellulose, and carbopol 934P nih.govresearchgate.netnih.gov. The selection of polymers is crucial for achieving desired mechanical properties, such as mucoadhesive strength, hardness, and cohesiveness, which influence the gel's ability to remain at the application site nih.govnih.gov. Microemulsion gels of this compound have also been explored to enhance the drug's solubility and penetration into the periodontal pocket ijpsdronline.com.
Studies on Enhanced Local Bioavailability and Sustained Release
Studies on this compound mucoadhesive gels have focused on optimizing their properties to achieve enhanced local bioavailability and sustained drug release. The goal is to maintain therapeutic drug concentrations in the periodontal pocket for an extended period, thereby reducing the frequency of administration nih.govresearchgate.netamazonaws.comnih.govrjptonline.org.
Formulations like SC30, containing 3% w/v SCMC, have demonstrated maximum mucoadhesive strength and exhibited long-term release characteristics nih.govnih.gov. In vitro release studies of these gels have shown sustained release profiles, indicating their potential to provide continuous drug exposure at the target site nih.govnih.gov. For instance, a study on this compound mucoadhesive gel found that the SC30 formulation showed a sustained release profile nih.gov. Furthermore, cross-linked bioerodible chips containing this compound, utilizing chitosan and hydroxypropyl methylcellulose, have also been developed for intrapocket delivery, demonstrating sustained drug release for up to 8 days researchgate.net. Research involving mucoadhesive gels with this compound-loaded nanoparticles has also shown diffusion-controlled release and improved aqueous dispersibility of the drug, contributing to better local delivery researchgate.net.
Table 2: Mechanical Properties of an Optimized this compound Mucoadhesive Gel (SCMC 3% w/v) nih.govnih.gov
| Property | Value (Mean ± SD) | Unit |
| Mucoadhesive Strength | 167.72 ± 3.76 | g |
| Adhesiveness | -46.23 ± 0.34 | N mm |
| Hardness | 9.81 ± 0.04 | N |
| Compressibility | 40.05 ± 0.48 | N mm |
| Cohesiveness | 0.87 ± 0.01 | Dimensionless |
Analytical Methodologies for Research and Quality Control
Spectrophotometric Methods
Spectrophotometry is a widely used technique for the analysis of satranidazole, owing to its simplicity, cost-effectiveness, and accessibility. These methods are based on the principle that the drug absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.
UV/VIS Spectrophotometry Applications
UV/VIS spectrophotometry is a common method for the quantitative determination of this compound. The compound exhibits a distinct absorption maximum (λmax) in the UV region, which allows for its direct measurement. In methanol (B129727), this compound shows a λmax at 318 nm. researchgate.net Another study identified the λmax at 320 nm. rjptonline.org When analyzed in McIlvaine buffer at pH 6.6, the absorbance maximum is observed at 319 nm. impactfactor.org
The linearity of these methods has been established over various concentration ranges. For instance, in one method, Beer's law was obeyed in the concentration range of 2-30 µg/mL. researchgate.net Another study demonstrated linearity in the range of 5-35 µg/ml. rjptonline.orgrjptonline.org A broader range of 1–40µg/ml has also been reported. impactfactor.org These findings indicate the suitability of UV spectrophotometry for routine quality control analysis.
Table 1: UV/VIS Spectrophotometry Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| λmax in Methanol | 318 nm / 320 nm | researchgate.net, rjptonline.org |
| λmax in McIlvaine buffer (pH 6.6) | 319 nm | impactfactor.org |
| Linearity Range | 2-30 µg/mL | researchgate.net |
| Linearity Range | 5-35 µg/mL | rjptonline.orgrjptonline.org |
| Linearity Range | 1-40 µg/mL | impactfactor.org |
Derivative Spectrophotometric Techniques
To enhance the specificity and resolve overlapping spectra in multi-component formulations, derivative spectrophotometry is employed. This technique involves the conversion of a normal absorption spectrum into its first, second, or higher-order derivative. For this compound, first-order derivative spectroscopy has been successfully applied. In this mode, a sharp peak at 290 nm was utilized for quantification. rjptonline.orgrjptonline.org This method demonstrated linearity over a concentration range of 5-40 µg/ml. rjptonline.orgrjptonline.org
Another approach is the ratio spectra derivative spectroscopy, which has been used for the simultaneous estimation of this compound and ofloxacin (B1677185). rjptonline.org In this method, the amplitude in the first derivative of the ratio spectra at 222 nm was selected for this compound, with a linear concentration range of 3-30 µg/ml. rjptonline.org
Methods for Estimation in Pharmaceutical Formulations
Several spectrophotometric methods have been developed for the estimation of this compound in various pharmaceutical dosage forms, such as tablets and gels. rjptonline.orgimpactfactor.org One common approach involves the reduction of the nitro group of this compound, followed by a reaction to form a colored chromogen that can be measured in the visible region.
One such method is based on the reaction of reduced this compound with p-dimethylaminobenzaldehyde (PDAB) or p-dimethylaminocinnamaldehyde (PDACA) in acidic conditions. ijpsonline.com The reaction with PDAB forms an orange-red chromogen with an absorption maximum at 511 nm, while the reaction with PDACA produces a purple-colored chromogen with an absorption maximum at 568 nm. ijpsonline.com Both methods were found to be linear in the concentration range of 10-50 µg/ml. ijpsonline.com
Another colorimetric method involves the reduction of the nitro group, followed by diazotization and coupling with phloroglucinol, which forms a yellow-colored chromogen with an absorbance maximum at 430 nm. ijrpc.com This method also demonstrated linearity in the 10–50µg/ml range. ijrpc.com A similar method utilized sulphanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA) for the diazotization reaction, resulting in a reddish-purple dye with a maximum absorbance at 540nm and a linearity range of 50-300 µgmL-1. ijpsr.com
The area under the curve (AUC) method has also been applied for the estimation of this compound in tablets. rjptonline.orgrjptonline.org In one study, the AUC in the wavelength range of 325-315 nm was used, with a linearity range of 5-40 µg/ml. rjptonline.orgrjptonline.org
Table 2: Visible Spectrophotometric Methods for this compound Estimation
| Reagent(s) | λmax | Linearity Range | Reference |
|---|---|---|---|
| p-dimethylaminobenzaldehyde (PDAB) | 511 nm | 10-50 µg/ml | ijpsonline.com |
| p-dimethylaminocinnamaldehyde (PDACA) | 568 nm | 10-50 µg/ml | ijpsonline.com |
| Phloroglucinol | 430 nm | 10-50 µg/ml | ijrpc.com |
| Sulphanilamide and NEDA | 540 nm | 50-300 µg/mL | ijpsr.com |
Development of Methods Utilizing Eutectic Liquids as Solubilizing Agents
A novel and eco-friendly spectrophotometric method has been developed using the concept of mixed solvency, which employs eutectic liquids to enhance the solubility of poorly water-soluble drugs like this compound. wisdomlib.orgthepharmajournal.com This approach avoids the use of organic solvents. One study utilized a eutectic mixture of phenol (B47542) and lignocaine hydrochloride (in a 4:1 weight ratio) to extract this compound from tablets. wisdomlib.org Another investigation used a eutectic mixture of phenol and metformin (B114582) hydrochloride (in a 4:1 ratio). thepharmajournal.com
In these methods, the eutectic liquid effectively solubilizes the this compound, which is then diluted with distilled water for spectrophotometric analysis at 320 nm. thepharmajournal.com The solubility of this compound was significantly increased in the eutectic liquids compared to distilled water. wisdomlib.orgthepharmajournal.com For instance, the solubility in a phenol and metformin hydrochloride eutectic mixture was over 150 mg/ml, whereas in water it was only 0.641 mg/ml. wisdomlib.orgthepharmajournal.com Importantly, the excipients and the eutectic mixtures did not interfere with the spectrophotometric analysis at the chosen wavelength. thepharmajournal.com
Chromatographic Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are highly specific and sensitive, making them suitable for the determination of this compound in complex mixtures and for stability studies.
High-Performance Liquid Chromatography (HPLC)
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of this compound in bulk drug and pharmaceutical formulations. oup.comresearchgate.netsphinxsai.comresearchgate.net These methods typically utilize a C18 column and a UV detector.
The mobile phases used in these methods vary. One method employed a mobile phase consisting of 10mM phosphate (B84403) buffer and methanol in a 50:50 ratio, with the pH adjusted to 3.0. oup.com Another method used a mixture of acetonitrile (B52724), 0.025M Ammonium phosphate buffer, and 1.0% Ortho phosphoric acid in a ratio of 65:35:5 v/v/v. researchgate.net A simpler mobile phase of water and acetonitrile in an 80:20 (v/v) ratio has also been reported. researchgate.net
The flow rates are generally maintained around 1.0 to 1.2 mL/min, and detection is carried out at wavelengths near the drug's λmax, such as 294 nm, 318 nm, or 320 nm. oup.comresearchgate.net The retention time for this compound varies depending on the specific chromatographic conditions but is typically in the range of 4 to 6 minutes. oup.comresearchgate.net
These HPLC methods have been validated according to ICH guidelines and have demonstrated good linearity, precision, and accuracy over various concentration ranges. oup.comresearchgate.netsphinxsai.comresearchgate.net For example, linearity has been established in ranges such as 15–36 µg/mL and 5-70 mcg/mL. oup.comresearchgate.net
Table 3: HPLC Methods for this compound Analysis
| Column | Mobile Phase | Flow Rate | Detection Wavelength | Retention Time | Linearity Range | Reference |
|---|---|---|---|---|---|---|
| Kromasil-100 C18 | 10mM phosphate buffer:methanol (50:50), pH 3.0 | 1.0 mL/min | 294 nm | 4.0 min | 15–36 µg/mL | oup.com |
| ODS -C18 | Acetonitrile:0.025M Ammonium phosphate buffer:1.0% Ortho phosphoric acid (65:35:5 v/v/v) | 1.2 mL/min | 318 nm | Not Specified | Not Specified | researchgate.net |
| Eclipse XDB-C18 | Water:acetonitrile (80:20 v/v) | 1.0 mL/min | 318 nm | 6.139 min | 5-70 mcg/mL | researchgate.net |
| Phenomenex Luna C18 | Acetonitrile:methanol:Glacial acetic acid:ammonia (60:15:10:15) | 1.5 mL/min | 248 nm | Not Specified | 60-300 µg/mL | sphinxsai.com |
Simultaneous Estimation of this compound with Co-Formulated Drugs
The quantitative analysis of this compound in multi-component pharmaceutical formulations necessitates the development of specific and reliable analytical methods that can simultaneously determine this compound and its co-formulated drugs without interference. Various analytical techniques, primarily Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry, have been successfully developed and validated for this purpose. These methods are crucial for routine quality control of dosage forms.
Commonly, this compound is formulated with fluoroquinolone antibiotics such as Ofloxacin, Gatifloxacin (B573), and Ciprofloxacin. oup.comsemanticscholar.org RP-HPLC methods are favored for their high resolution and sensitivity. For the simultaneous estimation of this compound and Ofloxacin, a prevalent combination, several RP-HPLC methods have been established. oup.comresearchgate.netresearchgate.net One such method utilizes a Kromasil C18 column with a mobile phase of 20 mM potassium dihydrogen phosphate and acetonitrile (60:40 v/v), achieving separation with UV detection at 318 nm. researchgate.net Another method employs a mobile phase of 10mM phosphate buffer and methanol (50:50 v/v) with UV detection at 294 nm, allowing for a rapid run time of 5 minutes. oup.com
Spectrophotometric methods offer a simpler and more cost-effective alternative. For the this compound and Ofloxacin combination, methods involving the formation and solving of simultaneous equations have been developed, using wavelengths of 297.3 nm and 317.0 nm. sphinxsai.com Another spectrophotometric approach is the two-wavelength method, which provides an alternative means for simultaneous determination. sphinxsai.com
Similar chromatographic methods have been developed for this compound in combination with other drugs like Gatifloxacin and Ciprofloxacin. semanticscholar.org For instance, a validated RP-HPLC method for this compound and Gatifloxacin uses a Lichrospher 100 C-18 column with a mobile phase of Water: Acetonitrile: Triethylamine (75:25:0.35, v/v/v) adjusted to a pH of 3.2, with detection at 320 nm. semanticscholar.org
| Co-Formulated Drug | Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| Ofloxacin | Kromasil-100 C18 (250 x 4.6 mm, 5 µm) | 10mM Phosphate Buffer : Methanol (50:50 v/v), pH 3.0 | 1.0 | 294 | 15–36 (this compound) 10–24 (Ofloxacin) | oup.com |
| Ofloxacin | Kromasil C18 (250 x 4.6 mm, 5 µ) | 20 mM KH2PO4 : Acetonitrile (60:40 v/v) + 0.1% Glacial Acetic Acid | 1.0 | 318 | 1.5–3.6 (this compound) 1.0–2.4 (Ofloxacin) | researchgate.net |
| Gatifloxacin | Lichrospher 100 C-18 | Water : Acetonitrile : Triethylamine (75:25:0.35, v/v/v), pH 3.2 | 1.0 | 320 | 1–70 (this compound) 1–70 (Gatifloxacin) | semanticscholar.org |
| Ciprofloxacin | Lichrospher 100 RP-180, C18 | Water : Acetonitrile : Triethylamine (75:25:0.1, v/v/v), pH 3.25 | 1.0 | 320 | Not Specified |
Method Validation and Statistical Analysis
Validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. For this compound, all developed analytical methods, whether for standalone analysis or simultaneous estimation, undergo rigorous validation to ensure their reliability, reproducibility, and accuracy for quality control purposes.
Adherence to International Conference on Harmonisation (ICH) Guidelines
The validation of analytical methods for this compound is consistently performed in accordance with the guidelines set by the International Conference on Harmonisation (ICH), specifically the Q2(R2) guideline. researchgate.netd-nb.infoich.org These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose. ich.org The validation process for this compound assays typically involves evaluating several key parameters, including accuracy, precision, specificity, linearity, range, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net Adherence to these harmonized standards ensures that the analytical data generated is scientifically sound and acceptable to regulatory authorities globally. ich.orgamsbiopharma.com
Recovery Studies for Analytical Methods
Recovery studies are a critical component of method validation, providing a direct measure of the method's accuracy. researchgate.netresearchgate.net The procedure involves adding known quantities of pure this compound standard to the formulation's excipients (spiking) at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). sphinxsai.compharmavalidation.in The samples are then analyzed, and the amount of drug recovered is calculated.
High percentage recovery values, typically within the range of 98-102%, indicate that the method is accurate and that there is no interference from the excipients present in the dosage form. oup.compharmavalidation.in For the simultaneous estimation of this compound and Ofloxacin, recovery rates have been reported to range from 98.75% to 103.15% for this compound and 97.64% to 106.28% for Ofloxacin. oup.com In another study, the average recovery for this compound and Ofloxacin was found to be 100.63% and 100.02%, respectively. researchgate.net These results confirm the accuracy of the methods for routine quality control analysis. researchgate.net
| Drug Combination | Analytical Method | % Recovery for this compound | % Recovery for Co-Formulated Drug | Reference |
|---|---|---|---|---|
| This compound & Ofloxacin | RP-HPLC | 98.75 – 103.15% | 97.64 – 106.28% | oup.com |
| This compound & Ofloxacin | RP-HPLC | 100.63% (Average) | 100.02% (Average) | researchgate.net |
| This compound & Gatifloxacin | RP-HPLC | 99.80% (Average) | 100.20% (Average) | semanticscholar.org |
| This compound & Ciprofloxacin | RP-HPLC | 100.14% (Average) | 101.03% (Average) | |
| This compound & Mupirocin | UV Spectrophotometry | 98.95 – 101.56% | 98.95 – 101.56% | iajpr.com |
Statistical Comparative Analyses of Methodologies (e.g., ANOVA)
When multiple analytical methods are developed for the same drug, statistical tools can be employed to compare their performance. Analysis of Variance (ANOVA) is a statistical method used to test for significant differences between the means of two or more groups. westgard.cominvestopedia.com In the context of this compound analysis, ANOVA can be used to compare the results obtained from different spectrophotometric or chromatographic methods to determine if there is a statistically significant difference between them. d-nb.inforesearchgate.net
By partitioning the total variance in a set of data into components, ANOVA helps to identify whether the observed differences between method results are due to random error or systematic differences in the methods themselves. nih.govnih.gov For example, different spectrophotometric methods for this compound using various solvents were developed and compared statistically using one-way ANOVA to validate the results. d-nb.inforesearchgate.net This statistical evaluation adds another layer of confidence in the selection of a method for routine quality control, ensuring that the chosen method is not only validated according to ICH guidelines but is also statistically sound compared to other available methods. researchgate.net
Stability-Indicating Analytical Method Development
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. chromatographyonline.com The development of such methods is crucial for assessing the stability of a drug substance or drug product over time and under various environmental conditions.
For this compound, stability-indicating RP-HPLC and UV spectrophotometric methods have been developed. researchgate.netresearchgate.net The development process involves subjecting the drug to forced degradation under various stress conditions as mandated by ICH guidelines, including hydrolysis (acidic and alkaline), oxidation, and photolysis. researchgate.net
The stressed samples are then analyzed using the developed method. The method is considered stability-indicating if it can resolve the peak of the intact this compound from the peaks of all the degradation products formed. researchgate.netchromatographyonline.com This specificity ensures that any decrease in the assay value during a stability study is due to drug degradation and not an artifact of the analytical method. researchgate.net For example, a stability-indicating UV spectrophotometric method was developed for this compound, and forced degradation studies showed that common additives, excipients, or degraded impurities did not interfere with the assay. researchgate.net Similarly, a validated RP-HPLC method was proven to be specific for the assay of this compound in the presence of its degradation products. researchgate.net
In Vitro Drug Release Assay Development and Evaluation
The development and evaluation of in vitro drug release assays for this compound are critical for ensuring the quality and performance of its various pharmaceutical formulations. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound's poor aqueous solubility presents a significant challenge in developing meaningful and discriminating dissolution procedures. researchgate.netijpsr.comresearchgate.net Consequently, assay development is highly tailored to the specific dosage form, whether it is an immediate-release tablet, a modified-release system for colon targeting, or a local delivery vehicle.
Assay Development for Immediate-Release Formulations
For conventional immediate-release oral formulations, the primary goal of the dissolution assay is to ensure rapid and complete drug release. The development process typically involves assessing the drug's solubility and stability in various media. researchgate.net
Solubility and Medium Selection: Saturation solubility studies for this compound have been conducted in media with varying pH levels, including 0.1 N hydrochloric acid (HCl), acetate (B1210297) buffer (pH 4.5), and phosphate buffers (pH 6.8 and 7.4). researchgate.net Research indicates that this compound's solubility decreases as the pH increases. researchgate.net Optimal sink conditions were achieved in 0.1 N HCl, making it a suitable medium for testing immediate-release products. researchgate.net
Optimization of Test Conditions: The development of a discriminating method involves evaluating parameters such as the type of dissolution apparatus and the agitation speed. researchgate.net In one study, the USP Apparatus II (paddle method) was employed, and an agitation speed of 75 rpm was found to provide a more discriminating drug release profile compared to 50 rpm. researchgate.net The final optimized parameters for a marketed 300 mg this compound tablet formulation were established as 900 mL of 0.1 N HCl using the paddle apparatus at 75 rpm, which resulted in over 80% of the drug being released within 60 minutes. researchgate.net
Assay Development for Colon-Targeted Drug Delivery Systems
For formulations designed to target the colon, in vitro drug release assays must simulate the physiological transit from the stomach to the large intestine. innovareacademics.in This is achieved by sequentially exposing the dosage form to different dissolution media that mimic the pH of each gastrointestinal segment. innovareacademics.inresearchgate.net
The typical testing protocol involves:
Gastric Simulation: Initial testing for 2 hours in an acidic medium like 0.1 N HCl (pH 1.2) to simulate the stomach. innovareacademics.inresearchgate.net
Small Intestine Simulation: The medium is then changed to a phosphate buffer of pH 6.8 for 3 to 5 hours to simulate the environment of the small intestine. innovareacademics.in
Colonic Simulation: Finally, the assay is continued in a phosphate buffer of pH 7.4 or 6.8 to represent the colonic environment, with the study extending for up to 24 hours. innovareacademics.inresearchgate.net
In some advanced studies, the colonic phase is conducted in the presence of rat cecal contents to simulate the enzymatic activity of colonic microflora, which is particularly relevant for formulations using biodegradable polymers like guar (B607891) gum. researchgate.netwisdomlib.org
Research Findings from Formulation Studies
Colon-Specific Capsules: Research on colon-targeted capsules using a combination of Carbopol and coatings of Hydroxypropyl Methyl Cellulose (B213188) (HPMC) and Eudragit S-100 demonstrated pH-dependent release. innovareacademics.in The formulations were designed to be gastro-resistant, releasing only a small fraction of the drug in the simulated environments of the stomach and small intestine. innovareacademics.in A significant drug release was observed only upon reaching the simulated colonic fluid (pH 7.4). innovareacademics.in The findings showed that these polymeric coated capsules released only 7-9% of this compound in the initial 5 hours but showed effective release thereafter at colonic pH. innovareacademics.in
Interactive Table: Cumulative Drug Release from Colon-Targeted this compound Capsules in Simulated GI Fluids
This table summarizes the pH-dependent release profile of a Carbopol-based enteric-coated this compound capsule designed for colon targeting. The data shows minimal release in acidic and neutral pH (simulating stomach and small intestine) and significant release in the alkaline pH of the colon.
| Time (Hours) | Dissolution Medium | Simulated Region | Cumulative % Drug Release |
| 2 | 0.1 N HCl (pH 1.2) | Stomach | < 8% |
| 5 | Phosphate Buffer (pH 6.8) | Small Intestine | 7 - 9% |
| > 5 | Phosphate Buffer (pH 7.4) | Colon | > 85% (up to 24h) |
Colon-Targeted Matrix Tablets: In another study, matrix tablets were developed using a combination of guar gum and HPMC K4M, coated with Eudragit S100. researchgate.netwisdomlib.org The in vitro release was evaluated in simulated colonic fluid (phosphate buffer, pH 6.8) both with and without the addition of 4% w/v rat cecal content. researchgate.net The results showed that the presence of rat cecal content significantly increased the rate and extent of drug release, confirming the biodegradability of the guar gum matrix by colonic enzymes. researchgate.netwisdomlib.org The formulation containing guar gum and HPMC K4M in a 3:1 ratio released 79.21% of the drug in simulated colonic fluid alone, but this increased to 94.08% in the presence of rat cecal content after 24 hours. researchgate.net
Interactive Table: Effect of Rat Cecal Content on this compound Release from Matrix Tablets
This table compares the cumulative drug release from a guar gum/HPMC matrix tablet in simulated colonic fluid (pH 6.8) with and without the addition of rat cecal content. The enhanced release in the presence of cecal content demonstrates the successful microbial degradation of the polymer matrix.
| Time (Hours) | Release in pH 6.8 Buffer (%) | Release in pH 6.8 Buffer + 4% Rat Cecal Content (%) |
| 8 | 35.14 | 48.32 |
| 12 | 52.78 | 69.88 |
| 16 | 68.45 | 82.15 |
| 24 | 79.21 | 94.08 |
Self-Emulsifying Drug Delivery Systems (SEDDS): To overcome the solubility challenges of this compound, SEDDS formulations have been developed. ijper.org In vitro drug release studies for these systems were conducted using a dialysis membrane in 0.1 N HCl with a paddle-type apparatus at 100 rpm. ijper.org The performance of an optimized SEDDS formulation was compared against a conventional marketed tablet. ijper.org The SEDDS formulation demonstrated a significantly faster and more complete drug release, with 94.89% of the drug released in just 45 minutes. ijper.org
Interactive Table: Comparative Dissolution of this compound SEDDS vs. Marketed Tablet
This table illustrates the enhanced dissolution profile of a this compound Self-Emulsifying Drug Delivery System (SEDDS) compared to a conventional marketed tablet in 0.1 N HCl.
| Time (Minutes) | Cumulative % Drug Release - SEDDS (F-7) | Cumulative % Drug Release - Marketed Tablet |
| 15 | 71.45 | < 30% |
| 30 | 85.23 | < 50% |
| 45 | 94.89 | < 65% |
| 60 | - | < 70% |
| 90 | - | > 70% |
Local Delivery Subgingival Films: For localized treatment of periodontitis, this compound has been formulated into subgingival films using chitosan (B1678972). scispace.com The in vitro release from these films was assessed using a static dissolution model to mimic the conditions within the periodontal pocket. scispace.com Films were placed in phosphate buffer at pH 6.6 (simulating gingival fluid) at 37°C. scispace.com The release profile was characterized by an initial burst release of over 40%, followed by a sustained release over several days. scispace.com The optimized formulation (F5) released 94.1% of the drug over a period of 96 hours. scispace.com
Interactive Table: Drug Release from this compound Subgingival Film (Formulation F5)
This table shows the cumulative percentage of drug release from a chitosan-based subgingival film in simulated gingival fluid (pH 6.6), indicating a profile suitable for local, sustained delivery in periodontitis therapy.
| Time (Hours) | Cumulative % Drug Release |
| 24 | > 40% (Burst Release) |
| 48 | ~65% |
| 72 | ~80% |
| 96 | 94.10% |
Structure Activity Relationship Sar Studies
Elucidation of Key Structural Features Conferring Biological Activity
Satranidazole is distinguished as a novel 5-nitroimidazole derivative, incorporating both nitroimidazole and imidazolidinone rings within its structure. A pivotal structural characteristic of this compound is the C-N linkage at the second position (C2) of the imidazole (B134444) ring, connecting it to a substituted imidazolidinone moiety amazonaws.comnih.govrjptonline.org. This C2 linkage differentiates it from many other 5-nitroimidazoles, such as Metronidazole (B1676534), Tinidazole (B1682380), and Ornidazole (B1677491), where the side chain is typically attached at the N1 position of the imidazole ring rjptonline.org.
The presence of the nitro group (-NO2) at position 5 of the imidazole ring is fundamental for the biological activity of this compound, a common feature across the nitroimidazole class nih.govwisdomlib.orgbiosynth.comresearchgate.net. This nitro group acts as an electron acceptor, undergoing bioreduction within susceptible microorganisms. The reduction process generates highly reactive nitroso radicals and other intermediates that are critical for its antimicrobial effect nih.govwisdomlib.orgbiosynth.com. These reactive species interact with and disrupt the DNA of microbial cells, leading to extensive damage characterized by helix destabilization and strand breakage, ultimately inhibiting nucleic acid synthesis and causing cell death amazonaws.comnih.govwisdomlib.org.
Correlation between Molecular Structure, Redox Potential, and Antimicrobial Efficacy
The antimicrobial efficacy of this compound is closely tied to its molecular structure and, specifically, its redox potential. This compound possesses a relatively high redox potential, which is a key factor in its enhanced potency against anaerobic bacteria and protozoa amazonaws.comnih.govwisdomlib.orgresearchgate.net. This higher redox potential renders this compound less susceptible to inactivation by oxygen, thereby contributing to its effectiveness in anaerobic environments amazonaws.comnih.govwisdomlib.orgresearchgate.net.
The mechanism of action for this compound, consistent with other nitroimidazoles, involves its activation as a prodrug. Upon entering anaerobic microorganisms, the nitro group is reduced by low oxidation-reduction potential ferredoxin, leading to the formation of reactive intermediates researchgate.netmims.comnih.gov. This bioreduction is crucial for its selective toxicity towards anaerobes, as aerobic cells typically lack the necessary low-redox potential electron transport components to activate the drug mims.comnih.govwikipedia.org. The resulting nitroso radicals and other reduced metabolites covalently bind to and disrupt microbial DNA and other macromolecules, inhibiting essential cellular processes and leading to cell demise nih.govwisdomlib.orgbiosynth.comresearchgate.netmims.comwikipedia.orgmims.com.
Comparative SAR Analysis with Other 5-Nitroimidazole Analogues
This compound belongs to the 5-nitroimidazole family, alongside widely used drugs such as Metronidazole, Tinidazole, Ornidazole, and Secnidazole amazonaws.comrjptonline.orgwisdomlib.orgmims.comwikipedia.orgmims.comwikipedia.orgwikipedia.orgwikipedia.orgmims.comfishersci.cafishersci.canucleos.comijpsonline.com. While sharing the essential 5-nitroimidazole core, this compound's distinct structural modification at the C2 position of the imidazole ring, involving a C-N linkage to an imidazolidinone moiety, contributes to its unique pharmacological profile rjptonline.org.
Comparative studies have highlighted this compound's superior efficacy and pharmacokinetic advantages:
Antimicrobial Potency: this compound has demonstrated superior efficacy against amoebiasis and giardiasis compared to other nitroimidazoles amazonaws.comwisdomlib.org. It exhibits greater activity against anaerobes than many other nitrogen-containing imidazoles amazonaws.comwisdomlib.org.
Minimum Inhibitory Concentration (MIC): Clinical studies have shown that this compound has a significantly lower MIC against various anaerobic strains compared to Metronidazole wisdomlib.org.
Amoebicidal Activity (in vivo): In an acute hamster hepatic model of amoebiasis, this compound exhibited significantly greater amoebicidal activity than Metronidazole. This was evidenced by a lower effective dose 50% (ED50) value for this compound (19.5 mg/kg) compared to Metronidazole (45 mg/kg) amazonaws.com.
Activity Against Anaerobes: this compound has been found to be at least twice as active as Metronidazole, Ornidazole, and Tinidazole against certain anaerobes, including Bacteroides fragilis and Clostridium perfringens nih.gov.
Pharmacokinetic Profile: this compound exhibits higher plasma and liver concentrations and a longer elimination half-life (approximately 14 hours) compared to Metronidazole (approximately 8.7 hours) amazonaws.comrjptonline.orgresearchgate.net. These properties may contribute to its enhanced therapeutic efficacy and potentially less frequent dosing requirements rjptonline.org.
The presence of the 5-nitro group is universally recognized as critical for the antimicrobial action across the nitroimidazole class nih.govwisdomlib.orgbiosynth.comresearchgate.netmims.comwikipedia.orgmims.com. Furthermore, SAR studies indicate that the position of the nitro group significantly impacts activity, with 5-nitroimidazoles generally demonstrating greater activity against anaerobes than their 4-nitro isomers nih.gov.
Comparative Efficacy Data (Illustrative)
| Compound | ED50 (mg/kg) against Amoebiasis (Hamster Model) amazonaws.com | Relative Activity vs. Metronidazole (Anaerobes) nih.gov | Half-life (hours) amazonaws.comrjptonline.orgresearchgate.net |
| This compound | 19.5 | ≥2x | ~14 |
| Metronidazole | 45 | 1x (reference) | ~8.7 |
| Tinidazole | Not specified in source | <2x (less active) | 12-14 mims.comwikipedia.org |
| Ornidazole | Not specified in source | <2x (less active) | 12-13 wikipedia.orgnucleos.com |
Note: The "Relative Activity vs. Metronidazole" is a qualitative indication based on reported comparisons against specific anaerobic strains.
Toxicological Research and Safety Profile Analysis
Comparative Safety and Tolerability Studies
Comparative studies have extensively evaluated the safety and tolerability of satranidazole, often juxtaposing it with metronidazole (B1676534), another widely used nitroimidazole. In animal studies, this compound demonstrated good central nervous system (CNS) tolerability, contrasting with metronidazole, which has been associated with neurotoxicity nih.gov. Acute toxicity studies in animals showed that this compound was well-tolerated at high oral doses. For instance, oral doses of 5000 mg/kg in mice, rats, rabbits, and guinea pigs, and 3000 mg/kg in dogs, did not exhibit toxic effects, although one dog at 5000 mg/kg exhibited severe neurological signs and death nih.gov. Preclinical safety data, including studies on safety pharmacology, acute toxicity, repeated dose toxicity, and reproductive studies, indicated that effects were observed only at exposures significantly exceeding maximum human exposure, suggesting limited clinical relevance nih.gov. This compound was found to be neither embryotoxic nor teratogenic in rat fetuses when administered to mothers during critical pregnancy phases nih.gov.
In human pharmacokinetic studies, this compound exhibited a longer half-life (14 hours) and higher blood levels compared to metronidazole (8 hours), which is believed to contribute to its therapeutic efficacy nih.govwikipedia.org. Clinical trials comparing this compound and metronidazole in patients with amebic liver abscess revealed that this compound had a significantly better tolerance profile and a far lower incidence of side effects (P < 0.005) nih.govwmcloud.org. Specifically, the incidence of nausea and metallic taste was significantly lower in patients treated with this compound nih.govwmcloud.orgnih.gov.
Table 1: Comparative Pharmacokinetic and Toxicity Data: this compound vs. Metronidazole
| Parameter | This compound | Metronidazole | Reference |
| Human Half-life | 14 hours | 8 hours | nih.govwikipedia.org |
| Golden Hamster Plasma t½ | 1.01 hours | 3.62 hours | nih.govwmcloud.org |
| CNS Tolerability (Animal) | Excellent; absence of neurotoxicity | Induced neurotoxicity | nih.gov |
| Acute Oral Toxicity (Mouse) | >5000 mg/kg (tolerated without toxic effects) | Not specified in provided snippets for comparison | nih.gov |
| Acute Oral Toxicity (Rat) | >5000 mg/kg (tolerated without toxic effects) | Not specified in provided snippets for comparison | nih.gov |
| Acute Oral Toxicity (Dog) | >3000 mg/kg (tolerated without toxic effects) | Not specified in provided snippets for comparison | nih.gov |
Research on Adverse Event Incidence in Clinical Trials
Table 2: Incidence of Adverse Events in Clinical Trials (Comparative Study)
| Adverse Event | This compound Group (Incidence) | Metronidazole Group (Incidence) | P-value | Reference |
| Overall AEs | Significantly Lower | Higher | < 0.005 | nih.govwmcloud.org |
| Nausea | Significantly Lower | Higher | < 0.005 | nih.govwmcloud.orgnih.gov |
| Metallic Taste | Significantly Lower | Higher | < 0.005 | nih.govwmcloud.orgnih.gov |
| Overall Tolerance | Significantly Better | Worse | < 0.005 | nih.govwmcloud.org |
Investigation of Specific Adverse Drug Reactions (e.g., Fixed Drug Eruption)
While generally well-tolerated, specific adverse drug reactions, such as Fixed Drug Eruption (FDE), have been investigated in relation to this compound. FDE is a type of hypersensitivity reaction characterized by the recurrence of one or more annular or oval erythematous patches at the same site upon re-exposure to a causative drug nih.govnih.govpharmakb.com. These lesions typically resolve with hyperpigmentation nih.govnih.gov. A case report documented this compound-induced FDE in a 25-year-old female who had a history of FDE to the same drug five months prior nih.govnih.gov. Causality assessment using the Naranjo adverse drug reaction probability scale indicated a certain relationship between the cutaneous adverse reaction and this compound nih.gov. This highlights that while this compound generally has a favorable safety profile, individual hypersensitivity reactions can occur, similar to other drugs in the nitroimidazole class, which includes metronidazole and tinidazole (B1682380), also implicated in FDE nih.govnih.govpharmakb.comnih.gov.
Strategies for Minimizing Systemic Toxicity through Targeted Delivery Systems
Conventional drug delivery of this compound can have disadvantages such as a lack of target specificity, high dosing frequency, and potential for systemic adverse effects wikipedia.orgfishersci.ca. To overcome these limitations and minimize systemic toxicity while enhancing therapeutic efficacy, significant research has focused on developing targeted drug delivery systems for this compound wikipedia.orgfishersci.canih.govnih.govnih.govnih.gov.
One promising approach involves colon-targeted drug delivery, particularly for conditions like inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, and amoebiasis fishersci.canih.govnih.govnih.govfishersci.camims.com. Nanoparticulate formulations, such as this compound-loaded nanoparticles utilizing time- and pH-dependent polymers (e.g., Eudragit RS100 and RL100), have been developed. These systems are designed to inhibit premature drug release in acidic gastric environments and provide controlled release at colonic pH, thereby enhancing accumulation at the inflamed colon and minimizing systemic toxicity nih.govnih.govnih.gov. Studies have shown high entrapment efficiency and controlled release over extended periods (e.g., 16 hours, with 95.85% drug release for optimized batches) nih.govnih.gov.
Poly(ɛ-caprolactone) (PCL) nanosuspensions containing this compound are also being explored to improve bioavailability and targeted delivery for amoebic infections, particularly given this compound's limited water solubility mims.com. Furthermore, mucoadhesive gels incorporating this compound have been developed for local delivery in oral conditions like periodontitis, demonstrating significant mucoadhesive strength and prolonged release, which could reduce systemic exposure and associated side effects nih.govmims.commims.comfishersci.ca. Carbopol-based enteric-coated capsules have also been investigated for colon-specific delivery, showing gastro-resistance and targeted release in the colonic region (pH 7.4), further supporting strategies to reduce systemic exposure fishersci.ca.
Table 3: Strategies for Minimizing Systemic Toxicity through Targeted Delivery Systems for this compound
| Delivery System Type | Key Materials/Mechanism | Target Site/Condition | Reported Benefits | Reference |
| Nanoparticles | Time- and pH-dependent polymers (e.g., Eudragit RS100, RL100) | Colon (IBD, Amoebiasis) | Inhibits premature drug release in acidic environments, controlled release at colonic pH, enhanced therapeutic efficacy, reduced systemic toxicity, high entrapment efficiency, controlled release over 16 hours | fishersci.canih.govnih.govnih.gov |
| Nanosuspensions | Poly(ɛ-caprolactone) (PCL) | Colon (Amoebic infections) | Improved bioavailability, enhanced solubility, targeted delivery, potential for improved therapeutic efficacy | mims.com |
| Mucoadhesive Gels | Carbopol, Chitosan (B1678972) | Oral cavity (Periodontitis), Colon | Significant mucoadhesive strength, prolonged release, reduced systemic exposure, potential for local action and reduced side effects | fishersci.canih.govmims.com |
| Enteric-Coated Capsules | Carbopol, HPMC, Eudragit S-100 | Colon (Amoebiasis) | Gastro-resistance, targeted release at colonic pH (7.4), delays drug release in upper GI tract (3-5 hours), reduces systemic exposure | fishersci.ca |
Future Research Directions and Emerging Challenges
Development of Novel Therapeutic Applications beyond Current Indications
While Satranidazole is primarily known for its efficacy against protozoal and anaerobic bacterial infections, including amoebiasis, giardiasis, and trichomoniasis, research is exploring its potential in other therapeutic areas wisdomlib.org. Its enhanced antimicrobial activity, attributed to a higher redox potential compared to other nitroimidazoles like metronidazole (B1676534), suggests broader applicability wisdomlib.org.
One promising area is its use in inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease, where it has shown efficacy in reducing inflammation and targeting the colonic environment jddtonline.inforesearchgate.neteurekaselect.com. Studies indicate this compound's effectiveness against aerobic, microaerophilic, and anaerobic bacteria, making it a candidate for managing infections associated with these conditions jddtonline.inforesearchgate.net. Further investigation into its anti-inflammatory mechanisms and targeted delivery to the colon could establish this compound as a valuable agent in IBD management jddtonline.infoeurekaselect.com.
Advanced Formulation Strategies for Enhanced Efficacy and Patient Compliance
Efforts are underway to develop innovative drug delivery systems for this compound to improve its therapeutic efficacy, bioavailability, and patient compliance, especially given its limited water solubility wisdomlib.orgwisdomlib.orgijper.org.
Colon-Targeted Delivery : To overcome premature drug release in the upper gastrointestinal tract and ensure targeted delivery to the colon for conditions like amoebiasis and IBD, researchers are developing colon-specific formulations. Examples include chitosan (B1678972) hydrogel beads, which utilize pH-sensitive properties for controlled release in the colon, and carbopol-based enteric-coated capsules wisdomlib.orgresearchgate.netijpbs.cominnovareacademics.inijpsnonline.com. Polymeric nanoparticles, particularly those using Eudragit RS100 and RL100 polymers, are also being explored for colon targeting, demonstrating controlled release over extended periods and effective accumulation in inflamed colonic tissue eurekaselect.combenthamdirect.com.
Mucoadhesive Gels and Films : For localized infections, such as periodontitis, mucoadhesive gels and subgingival films have been developed. These formulations, often incorporating polymers like chitosan, sodium carboxymethyl cellulose (B213188) (SCMC), or carbopol, exhibit strong mucoadhesive properties and prolonged drug release, ensuring a sustained therapeutic concentration at the site of action wisdomlib.orgscispace.comresearchgate.netresearchgate.netnih.govnih.gov.
Nanoparticulate Systems : Nanotechnology offers significant potential for enhancing this compound's solubility and bioavailability. Studies have focused on polymeric nanoparticles, including those coated with mucoadhesive polymers, to improve retention and duration of action ijpbs.comresearchgate.net. Poly(ɛ-caprolactone) (PCL) nanosuspensions have been investigated to enhance solubility and therapeutic efficacy, particularly for amoebic infections, by optimizing drug entrapment efficiency and achieving sustained release wisdomlib.org.
Self-Emulsifying Drug Delivery Systems (SEDDS) : SEDDS formulations are being developed to improve the solubility and dissolution rate of poorly water-soluble this compound, leading to enhanced bioavailability ijper.orgresearchgate.net.
Taste Masking : Given this compound's bitter taste, research has focused on taste-masking techniques, such as melt granulation with low melting point waxes (e.g., stearic acid) and polymer coating with Eudragit EPO, or complexation with ion-exchange resins (e.g., Indion 234), to improve patient palatability and compliance, especially for pediatric and geriatric populations nih.govejbps.comekb.eg.
Data related to advanced formulation strategies:
| Formulation Type | Key Polymers/Components | Target Application | Observed Benefit (Example) | Source |
| Chitosan Hydrogel Beads | Chitosan | Colon-targeted delivery | Protection against premature GI release, targeted colon delivery wisdomlib.org | wisdomlib.org |
| Mucoadhesive Gels | SCMC, Carbopol 934P | Periodontitis, Oral conditions | Prolonged release, significant mucoadhesive strength wisdomlib.orgnih.govnih.gov | wisdomlib.orgnih.govnih.gov |
| Polymeric Nanoparticles | Eudragit RS100, RL100, Chitosan | Colon targeting, Periodontitis | Controlled release over 16 hours, 95.85% drug release eurekaselect.combenthamdirect.com | eurekaselect.combenthamdirect.com |
| PCL Nanosuspensions | Poly(ɛ-caprolactone) (PCL) | Amoebic infections | Enhanced solubility, 67.9% drug release in SIF vs. 28.4% in SGF wisdomlib.org | wisdomlib.org |
| SEDDS | Oleic acid, Tween 20, PEG400 | Enhanced solubility | 94.89% drug release in 45 minutes (optimized F-7) ijper.org | ijper.org |
| Taste-Masked Granules | Stearic acid, Eudragit EPO, Indion 234 | Oral suspension (pediatric/geriatric) | 87.65% drug release in 1 hour (granules), 87.93% release in 60 minutes (suspension) nih.govejbps.com | nih.govejbps.com |
Exploration of Microbial Resistance Evolution and Countermeasures
The emergence of antimicrobial resistance is a critical challenge in infectious disease management. Future research on this compound must focus on understanding the mechanisms by which microorganisms, particularly anaerobic bacteria and protozoal pathogens, might develop resistance to the compound wisdomlib.org. This includes studying genetic mutations, efflux pump mechanisms, and changes in metabolic pathways that could lead to reduced susceptibility.
Countermeasures could involve:
Combination Therapies : Investigating the synergistic effects of this compound with other antimicrobial agents to overcome existing resistance or prevent the development of new resistance wisdomlib.org. The simultaneous estimation of this compound with other pharmaceuticals like gatifloxacin (B573) and ofloxacin (B1677185) in combined dosage forms highlights this potential wisdomlib.org.
Mechanism-Based Drug Design : A deeper understanding of this compound's mechanism of action, which involves DNA damage by reducing the nitro group, can inform the design of new derivatives that circumvent resistance mechanisms mims.com.
Surveillance and Monitoring : Establishing robust surveillance programs to monitor the evolution of resistance patterns in relevant pathogens to guide clinical use and drug development strategies.
Integration of Omics Technologies in this compound Research
The integration of "omics" technologies (genomics, proteomics, metabolomics) holds significant promise for advancing this compound research.
Genomics : Studying the genomic profiles of sensitive and resistant microbial strains can identify genetic determinants of resistance, providing insights into resistance mechanisms and potential targets for new drugs or combination therapies.
Proteomics : Proteomic analysis can reveal changes in protein expression in response to this compound exposure, elucidating its mechanism of action and identifying biomarkers for efficacy or resistance.
Metabolomics : Metabolomics can provide a comprehensive view of metabolic changes in pathogens or host cells upon this compound treatment, offering insights into drug pathways, host-pathogen interactions, and potential off-target effects.
Systems Biology : Combining data from various omics platforms can create a systems-level understanding of this compound's effects, facilitating the discovery of novel therapeutic applications, resistance mechanisms, and personalized treatment strategies.
Design of Multicenter and Long-Term Clinical Research Trials
While initial clinical trials have demonstrated this compound's efficacy and better tolerability compared to metronidazole in conditions like amoebic liver abscess and chronic periodontitis, there is a clear need for more extensive clinical research nih.govnih.govnih.govncats.io.
Multicenter Trials : Designing and conducting large-scale, multicenter trials are crucial to validate findings across diverse patient populations and geographical regions, increasing the generalizability and robustness of clinical evidence nih.govnih.govperioiap.org. This is particularly important for assessing its efficacy in novel indications and against a broader spectrum of pathogens.
Long-Term Follow-up : Long-term clinical trials are necessary to assess the sustained efficacy of this compound, monitor for any delayed or rare adverse effects, and evaluate its impact on disease recurrence and patient quality of life nih.govperioiap.orgrjptonline.orgmsjonline.org. This includes evaluating the long-term effectiveness of advanced formulations, such as mucoadhesive gels for periodontitis nih.gov.
Comparative Effectiveness Research : Further trials comparing this compound with other established treatments, including other nitroimidazoles like ornidazole (B1677491), are needed to definitively establish its comparative effectiveness and optimal place in therapy rjptonline.orgmsjonline.orgmsjonline.org.
Overcoming Current Limitations in Targeted Drug Delivery Systems
Despite advancements in targeted drug delivery for this compound, several limitations remain that require further research.
Specificity and Efficiency : Improving the specificity and efficiency of drug delivery to the exact site of infection or disease (e.g., inflamed colon, periodontal pocket) while minimizing systemic exposure is an ongoing challenge jddtonline.inforesearchgate.net. This involves refining the design of smart delivery systems that respond to specific physiological cues (e.g., pH, enzyme activity, inflammation markers) at the target site wisdomlib.orgeurekaselect.combenthamdirect.com.
Stability and Scalability : Ensuring the long-term stability of complex formulations, such as nanoparticles and self-emulsifying systems, and developing scalable manufacturing processes for these advanced delivery systems are critical for their clinical translation ijper.orgresearchgate.net.
Penetration and Retention : Enhancing the penetration of this compound through biological barriers (e.g., mucosal layers, biofilm matrices) and ensuring adequate retention at the target site for a sufficient duration are key areas for improvement scispace.comresearchgate.netresearchgate.net. For instance, research on mucoadhesive properties and controlled release mechanisms aims to address these issues in local delivery systems wisdomlib.orgscispace.comresearchgate.netresearchgate.netnih.gov.
Patient Acceptability : While taste masking improves compliance, further research into patient-friendly administration routes and dosage forms, especially for chronic conditions, is essential nih.govejbps.comekb.egirjmets.com.
Q & A
Q. What validated analytical methods are recommended for quantifying satranidazole in pharmaceutical formulations?
this compound (STZ) can be quantified using first-order derivative spectrophotometry across solvents like methanol, ethanol, or phosphate buffer. Key parameters include Beer’s law range (2–12 μg/mL), correlation coefficients (>0.999), and recovery studies (98–102%) validated per ICH guidelines. Statistical validation via one-way ANOVA ensures reproducibility across laboratories .
Q. How can solubility parameters for this compound be predicted in solvent mixtures?
The Extended Hildebrand Solubility Approach (EHSA) is effective for predicting STZ solubility in binary systems (e.g., dioxane-water, propylene glycol-water). This method calculates interaction parameters using solubility data and molar volumes, achieving <5% error in predicted vs. experimental values .
Q. What statistical methods are suitable for comparing this compound’s efficacy against other nitroimidazoles?
Two-way ANOVA is recommended for clinical parameters (e.g., gingival scores, pocket depth) to assess inter- and intra-group differences. Microbiological data (e.g., bacterial load) require one-way ANOVA with post-hoc tests (Tukey’s HSD), ensuring significance thresholds at p < 0.0001 .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound formulation for colon-targeted delivery?
RSM with a central composite design (CCD) optimizes variables like coating consistency (X₁) and coating level (X₂) in pellet formulations. Quadratic models correlate these factors with dissolution profiles (e.g., % drug release at 2h, 6h) and mean dissolution time. Validation via similarity factor (f₂ > 98) confirms batch reproducibility .
Q. How should researchers address contradictions in this compound pharmacokinetic and clinical data?
Discrepancies (e.g., high plasma absorption vs. variable clinical outcomes) require meta-analysis of dose-response relationships and subgroup stratification. Sensitivity analyses (e.g., Monte Carlo simulations) can identify confounding variables like metabolic enzyme variability or patient adherence .
Q. What experimental designs are optimal for evaluating this compound’s synergism with antimicrobial adjuvants?
Fractional factorial designs (FFD) minimize experimental runs while testing multiple variables (e.g., STZ concentration, adjuvant type, exposure time). Synergism is quantified via checkerboard assays or time-kill curves, with synergy indices (FIC ≤ 0.5) validated via bootstrap resampling .
Q. How can researchers integrate computational modeling with in vitro data to predict this compound’s anti-amoebic efficacy?
Molecular docking (e.g., against Entamoeba histolytica’s pyruvate:ferredoxin oxidoreductase) combined with in vitro IC₅₀ values identifies structure-activity relationships. Machine learning models (e.g., random forests) trained on nitroimidazole libraries predict resistance profiles .
Methodological Guidance
Q. How to ensure ethical rigor in this compound clinical trials involving human participants?
Adhere to protocols for informed consent, exclusion criteria (e.g., neurological disorders), and adverse event reporting. Use double-blinding and placebo controls to minimize bias. Data integrity is ensured via external audits and CONSORT checklist compliance .
Q. How to synthesize conflicting findings in this compound literature reviews?
Categorize contradictions by study type (in vitro vs. clinical) and methodology (e.g., dosing regimens). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies addressing mechanistic gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
